6-(2-Furanyl)-4-[4-(methanesulfonamido)phenyl]-2-oxo-1-cyclohex-3-enecarboxylic acid ethyl ester
Overview
Description
6-(2-furanyl)-4-[4-(methanesulfonamido)phenyl]-2-oxo-1-cyclohex-3-enecarboxylic acid ethyl ester is a sulfonamide.
Scientific Research Applications
Selective Hydrolysis of Esters
Research demonstrates the selective hydrolysis of methanesulfonate esters, which could be relevant to the manipulation of similar compounds for the development of pharmaceuticals or in synthetic chemistry. The study by Chan, Cox, and Sinclair (2008) discusses the pH-dependent hydrolysis of certain esters, which might inform methods for selectively activating or deactivating functional groups in complex molecules like the one (Chan, Cox, & Sinclair, 2008).
Furan Derivatives in Synthesis
The synthesis of furan derivatives, as explored by Horaguchi et al. (1986), involves reactions that could be analogous to those involving the specified compound. This research provides insights into substituent effects on the synthesis of complex furan-containing structures, potentially guiding the functionalization of similar compounds (Horaguchi et al., 1986).
Transformation of Alkyl Esters
Kulinkovich, Tishchenko, and Romashin (1988) investigated the transformation of alkyl esters into furanones and furans, indicating methods for cyclization and functional group modification that could apply to the compound of interest. This work sheds light on the potential for creating biologically active derivatives or intermediates in synthetic pathways (Kulinkovich, Tishchenko, & Romashin, 1988).
Sulfonamide Derived Esters
Research on sulfonamide-derived esters, including synthesis, characterization, and biological evaluation, provides a foundation for understanding how modifications to sulfonamide groups affect the properties of esters. Danish et al. (2020) discuss the synthesis and biological evaluation of such compounds, offering a perspective on the development of new materials or pharmaceuticals with tailored properties (Danish et al., 2020).
properties
IUPAC Name |
ethyl 6-(furan-2-yl)-4-[4-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-3-26-20(23)19-16(18-5-4-10-27-18)11-14(12-17(19)22)13-6-8-15(9-7-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIGLHYTXFHWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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